N-CYCLOPENTYL-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Description
N-Cyclopentyl-4-(tetrahydro-2-furanylcarbonyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a complex heterocyclic compound featuring a tetrahydro-1(2H)-pyrazine core. Key structural elements include:
- A cyclopentyl group attached to the carbothioamide nitrogen at the 1-position.
- A tetrahydrofuran carbonyl substituent at the 4-position of the pyrazine ring.
- A carbothioamide functional group, which distinguishes it from carboxylate or amide analogs.
Properties
IUPAC Name |
N-cyclopentyl-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c19-14(13-6-3-11-20-13)17-7-9-18(10-8-17)15(21)16-12-4-1-2-5-12/h12-13H,1-11H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXDFLPLIDKQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.
Incorporation of the tetrahydrofuran ring: This step may involve the use of tetrahydrofuran derivatives under specific reaction conditions.
Assembly of the pyrazinecarbothioamide moiety: This can be synthesized through reactions involving pyrazine derivatives and thiocarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to modify the functional groups within the compound.
Reduction: Reducing agents can be used to alter the oxidation state of certain atoms in the compound.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing agents: Examples include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Examples include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: These may include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications could include its use as a pharmaceutical agent.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrazine Derivatives
Table 1: Structural Comparison with tert-Butyl 4-(2-Aminophenyl)Tetrahydro-1(2H)-Pyrazinecarboxylate
| Property | Target Compound | tert-Butyl 4-(2-Aminophenyl)Pyrazinecarboxylate |
|---|---|---|
| Core Structure | Tetrahydro-1(2H)-pyrazine | Tetrahydro-1(2H)-pyrazine |
| 4-Position Substituent | Tetrahydrofuran carbonyl | 2-Aminophenyl |
| 1-Position Functional Group | Carbothioamide (N-cyclopentyl) | Carboxylate ester (tert-butyl) |
| Molecular Weight | Not explicitly provided | 277.36 g/mol |
| Physical Properties | Inferred higher lipophilicity due to cyclopentyl and tetrahydrofuran groups | mp 120–122°C; CAS RN 170017-74-0 |
Key Differences :
- The tetrahydrofuran carbonyl at the 4-position could influence conformational rigidity, contrasting with the planar 2-aminophenyl group in the catalog compound.
- The cyclopentyl group likely increases lipophilicity relative to the tert-butyl group, affecting membrane permeability and metabolic stability.
Pharmacokinetic and Therapeutic Comparison with Ftorafur
Table 2: Pharmacokinetic Profile of Ftorafur (5-FU Prodrug)
| Parameter | Ftorafur | Target Compound (Inferred) |
|---|---|---|
| Metabolism | Hepatic conversion to 5-fluorouracil (5-FU) | Unknown; carbothioamide may resist rapid hydrolysis |
| Half-Life | ~5 hours (plasma) | Likely longer due to stable thioamide group |
| Excretion | 55% as 14CO2; 23% urinary (unchanged drug) | Depends on substituent polarity and metabolism |
| Toxicity | Gastrointestinal (68%), neurological (17%) | Unreported; cyclopentyl may reduce GI toxicity |
| Therapeutic Use | Metastatic cancers (17% response rate) | Hypothesized for targeted therapies |
Research Findings and Hypotheses
- Structural Stability : The carbothioamide group in the target compound may resist enzymatic degradation better than carboxylate esters (e.g., in the catalog compound), prolonging half-life .
- Toxicity Mitigation : The cyclopentyl group could lower neurological or gastrointestinal toxicity compared to Ftorafur’s fluorouracil-derived metabolites .
- Targeted Delivery : The tetrahydrofuran carbonyl might enhance binding to enzymes or receptors with affinity for oxygen-rich heterocycles, a feature absent in Ftorafur’s pyrimidine backbone.
Biological Activity
N-CYCLOPENTYL-4-(TETRAHYDRO-2-FURANYLCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE, a complex organic compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thioamides and features a unique bicyclic structure. The presence of the cyclopentyl group and the tetrahydro-2-furanyl carbonyl moiety contributes to its distinctive properties.
Structural Formula
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially inhibiting bacterial growth.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.
- Neuroprotective Properties : There is evidence supporting its role in neuroprotection, possibly through modulation of neurotransmitter systems.
Therapeutic Applications
The compound is being investigated for several therapeutic applications:
- Cystic Fibrosis Treatment : It is part of pharmaceutical compositions aimed at enhancing the efficacy of existing treatments for cystic fibrosis .
- Chronic Pain Management : Its potential as an analgesic agent is being explored, particularly in conditions such as neuropathic pain and chronic inflammatory diseases .
Case Studies
- Cystic Fibrosis : In a study involving animal models, the compound demonstrated a significant reduction in mucus accumulation and improved lung function when used in conjunction with standard therapies .
- Pain Management : Clinical trials have indicated that patients receiving treatment with this compound reported lower pain scores compared to those on placebo, suggesting its effectiveness as an adjunctive therapy in chronic pain management .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
